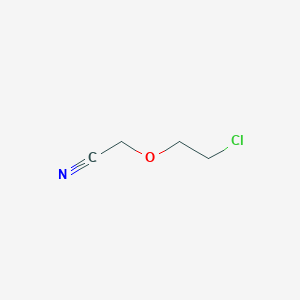
Dabsyl-L-alanine
Overview
Description
Dabsyl-L-alanine, also known as 4-dimethylaminoazobenzene-4’-sulfonyl-L-alanine, is a derivative of the amino acid alanine. It is commonly used in biochemical research for the derivatization of amino acids, peptides, and proteins to facilitate their detection and analysis. The dabsyl group, a chromophore, imparts a distinct color to the compound, making it easily detectable by various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dabsyl-L-alanine is typically synthesized through the reaction of L-alanine with dabsyl chloride (4-dimethylaminoazobenzene-4’-sulfonyl chloride). The reaction involves the nucleophilic substitution of the sulfonyl chloride group by the amino group of L-alanine. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale preparation. The process would typically involve the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dabsyl-L-alanine undergoes several types of chemical reactions, including:
Substitution Reactions: The primary reaction involves the substitution of the sulfonyl chloride group by the amino group of L-alanine.
Oxidation and Reduction: While not commonly reported, the dabsyl group can potentially undergo redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the dabsyl group.
Common Reagents and Conditions
Dabsyl Chloride: Used for the derivatization of amino acids.
Organic Solvents: Acetone, acetonitrile.
Bases: Sodium carbonate, sodium hydroxide.
Major Products Formed
The primary product formed from the reaction of L-alanine with dabsyl chloride is this compound. Hydrolysis of this compound can yield L-alanine and the corresponding dabsyl derivative.
Scientific Research Applications
Dabsyl-L-alanine is widely used in scientific research for various applications:
Amino Acid Analysis: It is used for the derivatization of amino acids to facilitate their detection and quantification by HPLC and mass spectrometry.
Peptide and Protein Analysis: The compound is used to label peptides and proteins, making them more detectable in analytical assays.
Biological Studies: It is used in studies involving enzyme kinetics, protein-protein interactions, and metabolic pathways.
Medical Research: this compound is used in the development of diagnostic assays and therapeutic monitoring.
Mechanism of Action
The mechanism of action of Dabsyl-L-alanine primarily involves its role as a derivatizing agent. The dabsyl group reacts with the amino groups of amino acids, peptides, and proteins, forming a stable covalent bond. This derivatization enhances the detectability of these biomolecules by imparting a distinct color and increasing their mass, making them more amenable to analysis by HPLC and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
Dansyl-L-alanine: Another derivatizing agent used for similar purposes but with different spectral properties.
DNP-L-alanine: Used for derivatization but less commonly due to lower stability.
Fluorescamine-L-alanine: Used for fluorescence-based detection of amino acids.
Uniqueness
Dabsyl-L-alanine is unique due to its high stability and distinct chromophore properties, which allow for sensitive and specific detection of derivatized biomolecules. Its ability to form stable derivatives with amino acids, peptides, and proteins makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12(17(22)23)20-26(24,25)16-10-6-14(7-11-16)19-18-13-4-8-15(9-5-13)21(2)3/h4-12,20H,1-3H3,(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJGMRRFQPODJE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555047 | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89131-10-2 | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)










